8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester
CAS No.:
VCID: VC18679356
Molecular Formula: C15H15BrO5
Molecular Weight: 355.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester is a complex organic compound belonging to the class of naphthalene derivatives. It is characterized by a naphthalene ring substituted with a bromine atom and three methoxy groups, along with a carboxylic acid esterified with a methyl group. This compound is primarily used in various chemical reactions and has significant applications in scientific research, particularly in organic synthesis and biological studies. Synthesis and Industrial ProductionThe synthesis of 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves several key steps, including the bromination of 2-naphthalenecarboxylic acid, followed by methylation and methoxylation processes. In industrial settings, these processes are optimized for high yield and purity through controlled conditions and the use of catalysts. Applications in Research and IndustryThis compound is of interest in both academic research and industrial applications due to its unique chemical properties. It participates in various chemical reactions, making it valuable in synthetic organic chemistry. Additionally, its biological activities are studied in pharmacological research, as it can influence enzyme activity and receptor binding, potentially leading to therapeutic applications. Biological Activities and Mechanism of ActionThe biological activities of 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester are influenced by its structural features, which enable it to interact with specific molecular targets within biological systems. Understanding these interactions is crucial for evaluating its potential therapeutic effects and optimizing its use in drug development. Comparison with Similar CompoundsSeveral compounds share structural similarities with 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester, such as:
The specific arrangement of three methoxy groups on the naphthalene ring and its bromine substitution enhance its solubility and reactivity compared to similar compounds, making it particularly valuable in both synthetic and biological applications. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester | ||||||||||||
Molecular Formula | C15H15BrO5 | ||||||||||||
Molecular Weight | 355.18 g/mol | ||||||||||||
IUPAC Name | methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3 | ||||||||||||
Standard InChIKey | QPEJEAJPJGLARX-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC | ||||||||||||
PubChem Compound | 73013867 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume